molecular formula C9H5NS2 B14754807 Thieno[3,2-f][1,3]benzothiazole CAS No. 267-63-0

Thieno[3,2-f][1,3]benzothiazole

Cat. No.: B14754807
CAS No.: 267-63-0
M. Wt: 191.3 g/mol
InChI Key: WAEOJTDDTSARTB-UHFFFAOYSA-N
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Description

Thieno[3,2-f][1,3]benzothiazole is a heterocyclic compound that consists of a fused thiophene and benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-f][1,3]benzothiazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. Another method includes the cyclization of thioamides or thioureas with appropriate electrophiles. These reactions typically require catalysts such as iodine or transition metals and are often carried out in solvents like dimethyl sulfoxide (DMSO) or dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability and efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-f][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Thieno[3,2-f][1,3]benzothiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-f][1,3]benzothiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can include protein kinases, DNA, and various signaling pathways. Detailed studies on its binding interactions and structure-activity relationships help elucidate its mechanism of action .

Comparison with Similar Compounds

Thieno[3,2-f][1,3]benzothiazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric properties, making it valuable for various applications .

Properties

CAS No.

267-63-0

Molecular Formula

C9H5NS2

Molecular Weight

191.3 g/mol

IUPAC Name

thieno[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C9H5NS2/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H

InChI Key

WAEOJTDDTSARTB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC3=C(C=C21)N=CS3

Origin of Product

United States

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